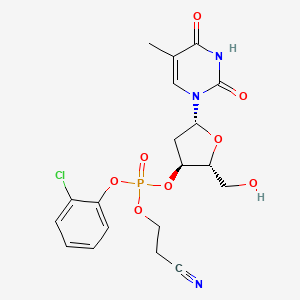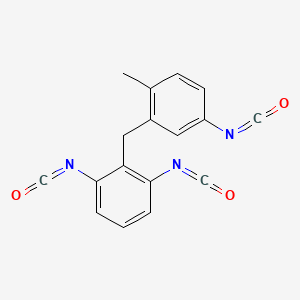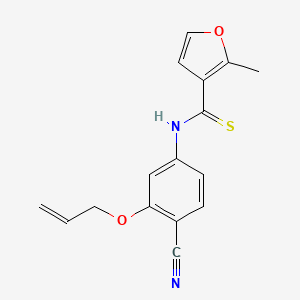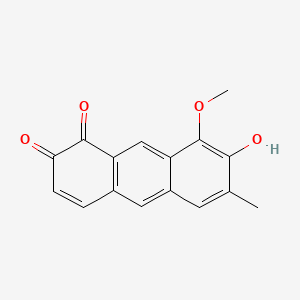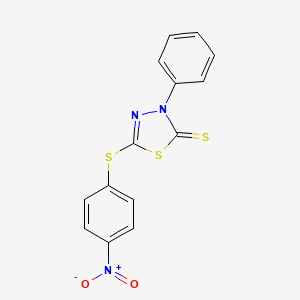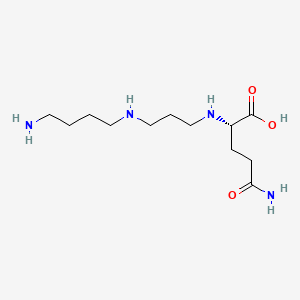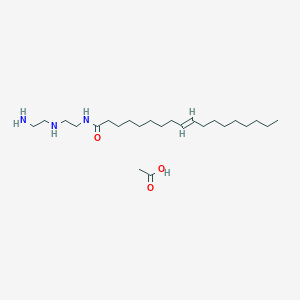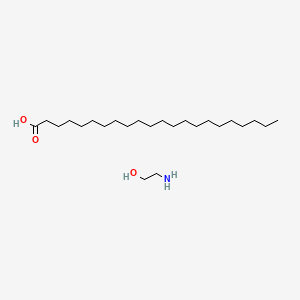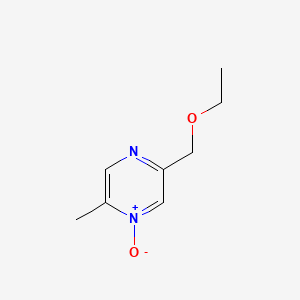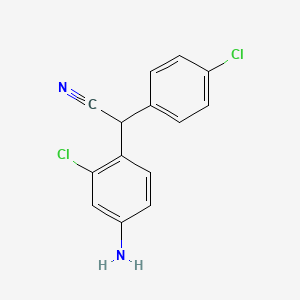
(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile is an organic compound with the molecular formula C14H10Cl2N2 It is characterized by the presence of two chlorophenyl groups and an amino group attached to an acetonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile typically involves the reaction of 4-chloroaniline with 4-chlorobenzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, nitro compounds, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Amino-2-chlorophenyl)(4-fluorophenyl)acetonitrile
- (4-Amino-2-chlorophenyl)(4-bromophenyl)acetonitrile
- (4-Amino-2-chlorophenyl)(4-methylphenyl)acetonitrile
Uniqueness
(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile is unique due to the presence of two chlorophenyl groups, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
81720-94-7 |
|---|---|
Molekularformel |
C14H10Cl2N2 |
Molekulargewicht |
277.1 g/mol |
IUPAC-Name |
2-(4-amino-2-chlorophenyl)-2-(4-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C14H10Cl2N2/c15-10-3-1-9(2-4-10)13(8-17)12-6-5-11(18)7-14(12)16/h1-7,13H,18H2 |
InChI-Schlüssel |
GJYVIYJLSWIBLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



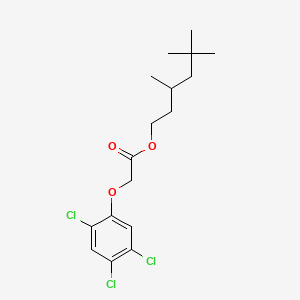
![Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate](/img/structure/B12677224.png)
